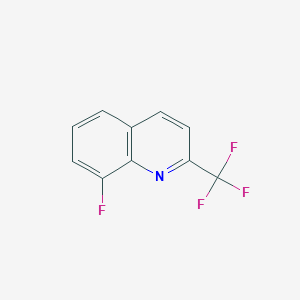

8-Fluoro-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F4N |

|---|---|

Molecular Weight |

215.15 g/mol |

IUPAC Name |

8-fluoro-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5F4N/c11-7-3-1-2-6-4-5-8(10(12,13)14)15-9(6)7/h1-5H |

InChI Key |

CHOFHSSVBBYFMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

The Strategic Importance of Fluorine and Trifluoromethyl Groups in Quinoline Scaffolds

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules, particularly into heterocyclic systems like quinoline (B57606), is a well-established and powerful strategy in modern chemical and biological sciences. nih.gov The presence of these moieties can dramatically influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity for biological targets. nih.gov

The trifluoromethyl group, in particular, is a key functional group in the development of pharmaceuticals and agrochemicals, as it can significantly enhance the efficacy and properties of the resulting compounds. The incorporation of a -CF3 group can improve a compound's lipophilicity, metabolic stability, and pharmacokinetic profile. nih.gov This is due to the high electronegativity of fluorine, which lends the trifluoromethyl group strong electron-withdrawing properties. nih.gov

Fluorinated quinoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties. nih.gov The presence of a fluorine atom can enhance the binding affinity of a molecule to its target and improve its metabolic stability, making it a valuable tool in drug discovery.

A Legacy of Discovery: Quinoline Derivatives in Academic Inquiry

The story of quinoline (B57606) dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This nitrogen-containing heterocyclic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered the attention of the scientific community. nih.gov The quinoline scaffold is a common feature in a variety of natural products and pharmacologically active substances, displaying a wide array of biological activities. nih.gov213.55.101

The development of synthetic methods for creating quinoline and its derivatives has been a significant area of research in organic chemistry. Several named reactions have become cornerstones of quinoline synthesis, including:

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Combes Quinoline Synthesis: This reaction utilizes anilines and β-diketones to form the quinoline ring.

Conrad-Limpach Synthesis: This approach employs anilines and β-ketoesters to produce 4-hydroxyquinolines.

Doebner-von Miller Reaction: This synthesis uses anilines and α,β-unsaturated carbonyl compounds.

Friedländer Synthesis: This reaction is a condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

These classical methods, along with more modern techniques, have provided chemists with a versatile toolbox for constructing a vast library of quinoline derivatives for further study.

Charting the Course: Research Directions for 8 Fluoro 2 Trifluoromethyl Quinoline and Its Analogs

De Novo Synthesis Approaches to the Quinoline Core

The construction of the quinoline ring system is a well-established field of organic chemistry, with several classic named reactions providing reliable pathways to this scaffold. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing partners.

Cyclocondensation Reactions for Quinoline Backbone Formation

The Doebner–Von Miller reaction is a cornerstone of quinoline synthesis, traditionally involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org This reaction is a variation of the Skraup synthesis and can be used to produce 2- and 4-substituted quinolines. nih.gov The general mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.org

Historically, the reaction suffered from low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov Significant improvements have been developed to mitigate this. One key modification involves using a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase, drastically reducing polymerization and improving product yields. nih.gov Another approach employs acrolein diethyl acetal (B89532) as a stable three-carbon annulation partner for aniline substrates in a solvent-free medium, leading to heteroring-unsubstituted quinolines. nih.gov

Catalysis has also been a focus of modernization. Lewis acids like tin tetrachloride and scandium(III) triflate, as well as various Brønsted acids, are now commonly used. wikipedia.org A notable development is the use of recyclable, non-toxic catalysts such as Ag(I)-exchanged Montmorillonite K10 clay, which can promote the reaction under solvent-free conditions with good to excellent yields. clockss.orgresearchgate.net

Table 1: Modifications and Catalysts for the Doebner-Von Miller Reaction

| Modification/Catalyst | Description | Advantage | Reference |

|---|---|---|---|

| Biphasic Reaction Medium | Sequesters the carbonyl compound in an organic phase. | Reduces polymerization of the carbonyl substrate, increasing yield. | nih.gov |

| Acrolein Diethyl Acetal | Used as a stable three-carbon annulation partner. | Superior annulation partner for forming heteroring-unsubstituted quinolines. | nih.gov |

| Lewis/Brønsted Acids | e.g., SnCl₄, Sc(OTf)₃, p-toluenesulfonic acid. | Catalyzes the reaction effectively. | wikipedia.org |

| Ag(I)-exchanged Mont-K10 | A recyclable, solid acid catalyst. | Environmentally friendly, reusable, and provides good yields under solvent-free conditions. | clockss.orgresearchgate.net |

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is one of the most direct and versatile methods for preparing quinolines. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or ester. wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. organic-chemistry.orgjk-sci.com

The mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration and subsequent imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and dehydration. wikipedia.org

For the synthesis of this compound, the Friedländer approach would logically involve the reaction of 2-amino-3-fluorobenzaldehyde (B155958) with a trifluoromethyl ketone, such as ethyl trifluoroacetoacetate. A wide array of catalysts has been developed to improve the efficiency and conditions of the reaction, including p-toluenesulfonic acid, molecular iodine, and various Lewis acids like neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.orgiipseries.org Innovations such as the use of microwave irradiation and environmentally friendly solid acid catalysts like Nafion have also been applied to enhance reaction rates and yields. organic-chemistry.orgjk-sci.com

Table 2: Catalytic Systems for the Friedländer Synthesis

| Catalyst | Conditions | Benefit | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free, microwave or conventional heating | High efficiency, rapid reaction | organic-chemistry.org |

| Molecular Iodine | General | Highly efficient catalyst | organic-chemistry.orgiipseries.org |

| Neodymium(III) Nitrate | General | Efficient for functionalized quinolines | iipseries.org |

| Nafion | Microwave irradiation | Environmentally friendly, one-pot synthesis applications | jk-sci.com |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The resulting cinchoninic acids can then be decarboxylated, typically by heating, to yield the corresponding quinoline. electronicsandbooks.com

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

To synthesize a precursor for this compound using this method, one would start with a 7-fluoroisatin. The choice of the carbonyl component is crucial for introducing the trifluoromethyl group at the 2-position. While the Pfitzinger reaction is versatile, it can be sensitive to steric hindrance, which may influence the choice of ketone. electronicsandbooks.com This method is particularly valuable for creating quinolines with substitution at the 4-position (initially as a carboxylic acid), which can be a useful handle for further functionalization or removed as needed. researchgate.netelectronicsandbooks.com

Direct Cyclization Strategies

Modern synthetic chemistry has introduced numerous direct cyclization strategies that offer alternatives to the classic named reactions. These methods often provide higher efficiency and functional group tolerance.

One powerful approach is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes. nih.gov In this method, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a C1 building block, leading to highly regioselective synthesis of quinolines. nih.govorganic-chemistry.org Another strategy involves the tandem reaction of 2-aminobenzyl alcohol with secondary alcohols, catalyzed by an iridium complex, to furnish substituted quinolines. organic-chemistry.org

For the synthesis of trifluoromethylated quinolines, a method has been developed involving the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes. The resulting product undergoes reduction of the nitro group, which then promotes an intramolecular cyclization to afford 2-CF₃-3-arylquinolines in high yields. rsc.org Furthermore, syntheses using trifluoroacetic acid derivatives as inexpensive and easy-to-handle trifluoromethyl sources have been reported, expanding the accessibility of these compounds. clockss.org These direct methods represent the cutting edge of quinoline synthesis, often providing access to complex substitution patterns that are difficult to achieve through classical routes. nih.govrsc.org

Fluorination and Trifluoromethylation Techniques

The introduction of fluorine and trifluoromethyl groups is a key step in synthesizing the target molecule. These groups can be incorporated either by using pre-functionalized building blocks or by direct fluorination/trifluoromethylation of a quinoline core.

Using fluorinated building blocks is a common and effective strategy. For instance, the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) has been achieved by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid. nih.gov This demonstrates that starting with a commercially available fluorinated aniline is a direct route to an 8-fluoroquinoline (B1294397) scaffold. Similarly, trifluoromethyl groups are often introduced using building blocks like β-trifluoromethyl-α,β-unsaturated carbonyl compounds or by using trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethyl source. clockss.org

Direct fluorination of a pre-formed quinoline ring can be achieved using electrophilic fluorinating agents, though this can sometimes lead to mixtures of products. researchgate.net More controlled methods for late-stage functionalization are continually being developed. acs.org

Trifluoromethylation can be achieved using various reagents. The Ruppert-Prakash reagent (TMSCF₃) is widely used for the nucleophilic trifluoromethylation of carbonyls, which can be precursors in cyclization reactions. durham.ac.uk Palladium-catalyzed cross-coupling reactions using CF₃-containing reagents are also employed to install the trifluoromethyl group at specific positions on the heterocyclic ring.

Regioselective Fluorination Methods at the Quinoline Ring

Achieving regioselective fluorination of the quinoline ring is a critical step in the synthesis of the target compound. Direct fluorination of the quinoline core often leads to a mixture of products. For instance, fluorination in acidic media can result in substitution at the 5-, 6-, and 8-positions mdpi.com. However, more controlled methods have been developed to achieve site-selectivity.

One notable approach is the use of elemental fluorine in combination with iodine. This mixture can selectively produce 2-fluoro-derivatives of pyridine (B92270) and quinoline substrates at room temperature mdpi.com. Another advanced technique involves a concerted nucleophilic aromatic substitution (SNAr) strategy. This method allows for the direct C-H fluorination of quinolines, with selectivity observed for the C2 and C4 positions, driven by the electronic properties of the substrate rsc.orgnih.gov. For example, fluorination of unsubstituted quinoline can yield a mixture of C4 and C2 products rsc.orgnih.gov.

Incorporation of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF3) group is fundamental to the synthesis of numerous biologically active molecules due to its ability to enhance metabolic stability and binding affinity. rsc.orgsoton.ac.uk Various strategies exist for incorporating this group into the quinoline scaffold, primarily at the 2-position.

A common and direct strategy involves the use of building blocks that already contain the trifluoromethyl group. The Conrad-Limpach cyclocondensation reaction, a classical method for quinoline synthesis, can be adapted using trifluoromethylated reagents. For example, reacting a substituted aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of a quinolone ring with a trifluoromethyl group at the 2-position rsc.orgresearchgate.net. Similarly, 2,8-bis(trifluoromethyl)-4-quinolinol can be synthesized by reacting 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid, achieving a 91% yield nih.gov.

Other trifluoromethyl-containing reagents are also employed. Trifluoroacetic anhydride (TFAA) can serve as an inexpensive and easy-to-handle source for the trifluoromethyl group in the synthesis of 2-trifluoromethylindoles, a strategy that can be adapted for quinolines mdpi.com. The use of α,β-unsaturated trifluoromethyl ketones in condensation reactions with anilines also provides a route to 2-trifluoromethyl quinolines soton.ac.uk.

| Reagent/Precursor | Method | Resulting Structure | Reference(s) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Conrad-Limpach Cyclocondensation | 4-hydroxy-2-(trifluoromethyl)quinoline | rsc.org, researchgate.net |

| 2-Trifluoromethylaniline & Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric Acid Cyclization | 2,8-bis(trifluoromethyl)-4-quinolinol | nih.gov |

| α,β-Unsaturated trifluoromethyl ketones & Anilines | Condensation | 2-Trifluoromethyl quinolines | soton.ac.uk |

| CF3-substituted imidoyl sulfoxonium ylides | Desulfurization Annulation | 2-Trifluoromethylquinolines | rsc.org |

Modern synthetic chemistry has seen the development of advanced catalytic systems for trifluoromethylation. These methods often offer milder reaction conditions and improved efficiency. Iron-catalyzed radical trifluoromethylation represents one such approach. A protocol involving the cyclization of ortho-vinyl enaminones with a trifluoromethylating agent, catalyzed by an iron complex, can construct functionalized quinolines researchgate.net.

Photoredox catalysis has also emerged as a powerful tool. Using a photoredox catalyst and a light source, trifluoromethanesulfonyl chloride (triflyl chloride) can be used to introduce a CF3 group onto aromatic and heteroaromatic systems at room temperature acs.org. This approach allows for the direct trifluoromethylation of C-H bonds under mild, metal-free conditions, often employing photocatalysts like Eosin Y or methylene (B1212753) blue nih.gov.

Electrochemical Fluorination for Quinoline Systems

Electrochemical methods provide an alternative, reagent-light approach to fluorination. Anodic oxidation is a key technique for incorporating fluorine into the quinoline ring. A well-established method involves the regioselective 5,8-difluorination of quinolines using a solution of hydrogen fluoride (B91410) in pyridine (HF:pyridine) mdpi.commdpi.comnih.gov. This system acts as both the fluorine source and the supporting electrolyte in an undivided electrochemical cell with platinum electrodes mdpi.com. This process is efficient, often providing moderate to good yields in a relatively short reaction time of about two hours at room temperature mdpi.comnih.gov. The protonation of the heterocyclic nitrogen under these strongly acidic conditions deactivates the pyridine ring, directing the electrophilic fluorination exclusively to the benzenoid ring nih.gov.

| Method | Reagents/Conditions | Position(s) Fluorinated | Key Features | Reference(s) |

| Anodic Oxidation | HF:Pyridine, Platinum Electrodes, 2.4V | 5 and 8 | Regioselective difluorination; Short reaction time; Room temperature. | mdpi.com, nih.gov, |

Strategic Positioning of Substituents on the Quinoline Scaffold

The functionalization of the quinoline ring at various positions is crucial for modulating its chemical properties and biological activity. rsc.orgresearchgate.net The inherent reactivity of the quinoline system allows for both electrophilic and nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry. researchgate.net

Halogenation and Cross-Coupling Methods at the Quinoline Ring

Beyond the initial fluorination, further halogenation of the quinoline ring opens up avenues for extensive functionalization through cross-coupling reactions. The introduction of bromine, chlorine, or iodine at specific positions creates a handle for forming new carbon-carbon or carbon-heteroatom bonds.

For 8-substituted quinolines, regioselective C-5 halogenation can be achieved using various methods. An iron(III)-catalyzed protocol has been developed for the highly regioselective bromination and chlorination of 8-amidoquinolines in water . Alternatively, a metal-free approach utilizes inexpensive trihaloisocyanuric acid as the halogen source, which can functionalize the C-5 position of a wide range of 8-substituted quinolines at room temperature rsc.org. The directing effect of the substituent at the 8-position is crucial for achieving this high regioselectivity .

Once halogenated, these quinoline derivatives become versatile substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. For example, a 5-bromo-substituted quinoline can undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the C-5 position . Similarly, Sonogashira coupling can be employed to install alkynyl groups, a reaction demonstrated effectively on related halogenated fluoro-pyridine systems soton.ac.uk. These cross-coupling reactions are powerful tools for creating libraries of complex quinoline derivatives from a common halogenated intermediate. researchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling stands as one of the most pivotal carbon-carbon bond-forming reactions in modern organic synthesis, particularly valued within the pharmaceutical industry for its high functional group tolerance and broad applicability in constructing biaryl motifs. rsc.org This palladium-catalyzed cross-coupling reaction typically involves an organoboron species (like a boronic acid or ester) and an organohalide. rsc.orgresearchgate.net

In the context of synthesizing complex quinolines, the Suzuki-Miyaura reaction offers a powerful method for introducing aryl or other substituents onto the quinoline core. researchgate.net For a target molecule like this compound, a plausible synthetic route would involve the coupling of a dihaloquinoline precursor with an appropriate boronic acid. For instance, a dihalogenated quinoline could be selectively coupled to introduce various groups at specific positions. researchgate.net

Research into the synthesis of related trifluoromethyl-substituted heterobiaryl systems has demonstrated the utility of this protocol. Studies have shown successful couplings of trifluoromethyl-substituted pyridylboronic acids with heteroaryl halides, achieving yields between 51% and 98%. rsc.org The reaction conditions are critical and are tailored to the specific substrates. Key components of these protocols include a palladium catalyst, a ligand, a base, and a solvent system. The choice of ligand, often a sterically hindered phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) or tritert-butylphosphine, is crucial for the catalytic cycle's efficiency. rsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Role in Reaction | Source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination | rsc.orgresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), PCy₃, XPhos, SPhos | Stabilizes the Pd(0) active species | rsc.org |

| Boron Species | Arylboronic acids, Potassium trifluoroborates | Source of the carbon nucleophile | researchgate.netnih.gov |

| Base | K₂CO₃, Cs₂CO₃, KOH, NaF | Activates the organoboron species | researchgate.netnih.gov |

| Solvent | Toluene, Dioxane, DMSO, Ethanol/Water | Solubilizes reactants and facilitates the reaction | rsc.orgresearchgate.net |

| Temperature | Ambient to reflux | Controls reaction rate | researchgate.net |

This table presents a generalized summary of conditions. Specific substrate combinations may require significant optimization.

Ullmann-Type Coupling Considerations

The Ullmann condensation, a classic copper-catalyzed reaction, provides an alternative pathway for forming carbon-carbon or carbon-heteroatom bonds. While modern research has expanded this reaction to on-surface synthesis for creating nanostructures mdpi.com, its principles remain relevant for solution-phase synthesis of complex molecules. Ullmann-type couplings are particularly useful for forming bonds that can be challenging to create with palladium-based methods.

In the synthesis of quinoline derivatives, Ullmann-type reactions can be employed to couple aryl halides with various partners. A key consideration is the reactivity of the substrates. The reaction typically requires higher temperatures than Suzuki couplings and often involves stoichiometric amounts of copper. The choice of substrate, particularly the halogen, influences the reaction conditions, with iodides and bromides being more reactive than chlorides. mdpi.com

For a molecule like this compound, an Ullmann-type reaction could theoretically be used to introduce a trifluoromethyl group or another substituent, although palladium-catalyzed methods are now more common for such transformations. The reaction mechanism on metal surfaces like copper involves the formation of organometallic intermediates which can guide the reaction pathways. mdpi.com This highlights a fundamental consideration: the reaction environment and catalyst state are paramount in determining the outcome and efficiency of the coupling.

Industrial-Scale Synthesis Considerations and Process Optimization

Scaling up the synthesis of complex, highly functionalized molecules like fluorinated quinolines from the laboratory bench to an industrial setting introduces significant challenges related to safety, cost, efficiency, and reproducibility. For compounds containing highly reactive moieties like fluorine, process optimization is critical.

Industrial methods for related compounds, such as 8-fluoro-5-(trifluoromethyl)quinoline, often prioritize the use of continuous flow fluorination to enhance safety and reproducibility. The highly reactive and hazardous nature of many fluorinating agents makes batch processing on a large scale problematic. Continuous flow chemistry mitigates these risks by using small reactor volumes where reactants are mixed continuously, ensuring better temperature control and minimizing the accumulation of dangerous intermediates.

Continuous Flow Reactor Application

Continuous flow reactors offer several advantages for the industrial synthesis of fluorinated heterocycles. By pumping reactants through a heated tube or a series of interconnected modules, precise control over reaction parameters such as temperature, pressure, and residence time is achieved. This level of control leads to:

Enhanced Safety: The small internal volume of the reactor limits the amount of hazardous material present at any given time.

Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient heating and cooling, preventing thermal runaways which can be a concern with exothermic fluorination reactions.

Increased Reproducibility: Automated control of reaction parameters ensures consistent product quality from run to run.

Potential for Higher Yields: Precise control can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields.

This technology is particularly well-suited for reactions involving trifluoromethyl groups, which are often introduced using gaseous or highly reactive reagents.

Purification and Isolation Techniques in Quinoline Synthesis

The final purity of a synthesized compound is paramount, especially for applications in medicinal chemistry and materials science. The purification and isolation of quinoline derivatives employ a range of standard and specialized laboratory techniques. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Commonly employed techniques include:

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. google.com For example, fluorinated quinoline analogs have been successfully purified by recrystallization from ethanol. beilstein-journals.org A patent for purifying 8-hydroxyquinoline (B1678124) describes a process of dissolving the crude material in a hot chloroalkane, followed by cooling to induce crystallization, achieving a purity of over 99% with a yield of 95-98%. google.com

Filtration: This simple technique is used to separate the solid product from the liquid phase after crystallization or precipitation. The isolated solid, or filter cake, is typically washed with a small amount of cold solvent to remove residual impurities. google.comnih.gov

Steam Distillation: For products that are volatile in steam and immiscible with water, steam distillation can be an effective purification method, particularly for removing non-volatile impurities. This technique was successfully used in the purification of 6-fluoro-8-quinolinol. fordham.edu

Chromatography: Though not detailed in the provided outline, column chromatography is a ubiquitous and powerful tool for separating complex mixtures when crystallization is ineffective.

Table 2: Summary of Purification Techniques for Quinoline Derivatives

| Technique | Description | Applicability/Examples | Source |

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at varying temperatures. | Purification of 8-hydroxyquinoline from chloralkane; fluorinated quinolines from ethanol. | google.combeilstein-journals.org |

| Steam Distillation | Separation of volatile compounds from non-volatile materials using steam. | Purification of 6-fluoro-8-quinolinol. | fordham.edu |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the mixture through a filter medium. | Isolating solid products after crystallization or precipitation. | google.comnih.gov |

Electrophilic and Nucleophilic Reactions of the Quinoline Nucleus

The presence of both a fluorine atom and a trifluoromethyl group on the quinoline ring system of this compound creates a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles.

The fluorine atom at the 8-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the quinoline ring, which lowers the electron density of the aromatic system and facilitates nucleophilic attack. Polyfluoroarenes, in general, are known to undergo SNAr where a nucleophile attacks the electron-deficient arene core, leading to the elimination of a fluoride anion. nih.gov For instance, reactions with nucleophiles like amines or alcohols can lead to the displacement of the fluorine atom, providing a pathway to functionalized quinoline derivatives. nih.gov The reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) in the presence of a base demonstrates the susceptibility of a fluorine atom para to a trifluoromethyl group to nucleophilic substitution. nih.gov

The pyridine ring of the quinoline nucleus is inherently electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing trifluoromethyl group at the 2-position. This electronic feature makes the pyridine moiety susceptible to nucleophilic addition reactions. While direct nucleophilic addition to the unsubstituted ring is challenging, the presence of the CF3 group significantly enhances the electrophilicity of the C-2 and C-4 positions. However, nucleophilic fluorination of electron-deficient azaarenes like quinoline can be difficult due to the high energy of the intermediate Meisenheimer complex. acs.org From this intermediate, fluoride elimination to regenerate the starting material is often favored over hydride elimination to form the product. acs.org Recent advancements have explored concerted nucleophilic aromatic substitution strategies to overcome this challenge, allowing for the fluorination of quinolines without the formation of high-energy intermediates. acs.orgnih.gov

Oxidative and Reductive Transformations of Quinoline Derivatives

Quinoline derivatives, including those with fluorine and trifluoromethyl substituents, can undergo both oxidative and reductive transformations.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).

Reduction: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives. Reagents such as sodium borohydride (B1222165) and lithium aluminum hydride are typically employed for this purpose.

Derivatization Pathways and Functional Group Interconversions

The functional groups present in this compound and its derivatives offer multiple avenues for further chemical modifications. For example, a hydroxyl group, as seen in 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, can be esterified to produce a variety of analogs. nih.gov This approach has been utilized to synthesize a series of fluorinated quinoline analogs with potential antifungal activity. nih.gov Furthermore, the trifluoromethyl group itself, when activated, can participate in transformations. Although generally stable, under specific conditions, aromatic trifluoromethyl groups can react with nucleophiles. acs.org

Influence of Fluorine and Trifluoromethyl Substitution on Reactivity Profiles

The fluorine and trifluoromethyl substituents exert a profound influence on the reactivity of the quinoline ring through their electronic effects.

The trifluoromethyl group (CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.org This strong inductive effect significantly decreases the electron density of the quinoline ring, particularly at the ortho and para positions relative to the CF3 group. This deactivation makes electrophilic aromatic substitution reactions more difficult. nih.gov Conversely, it enhances the susceptibility of the ring to nucleophilic attack. nih.gov

The fluorine atom at the 8-position also contributes to the electronic properties of the molecule, primarily through its inductive electron-withdrawing effect and a weaker resonance-donating effect. The presence of both substituents creates a complex interplay of electronic influences that directs the regioselectivity of various reactions. For example, in nucleophilic aromatic substitution reactions, the combined electron-withdrawing effects of the CF3 group and the ring nitrogen activate the fluorine at the 8-position for displacement. nih.gov In the context of nucleophilic addition to the pyridine ring, the CF3 group at C-2 strongly activates the C-4 position towards attack. acs.org

Steric Considerations in Reactivity

The reactivity of the quinoline ring system is significantly influenced by the steric hindrance imposed by its substituents. In the case of this compound, the bulky trifluoromethyl (CF₃) group at the C-2 position plays a pivotal role in dictating the course of chemical reactions. This steric bulk can shield the nitrogen atom and the adjacent C-3 position, influencing the approach of incoming reagents.

Studies on analogous fluoroquinoline systems demonstrate the critical role of a reagent's steric profile in determining the reaction outcome. For instance, the reaction of 8-fluoro-6-(methoxymethoxy)quinoline with various organolithium compounds highlights a competition between ortho-metalation and 1,2-addition to the imine (C=N) bond. rsc.org The steric bulk of the nucleophilic reagent is a key determinant of the product distribution.

As illustrated in the table below, smaller, more reactive reagents like methyllithium (B1224462) (MeLi) can selectively deprotonate the C-7 position (ortho-metalation), whereas the significantly bulkier tert-butyllithium (B1211817) (t-BuLi) exclusively attacks the electrophilic carbon of the C=N bond, leading to a 1,2-addition product. rsc.org Butyllithium (BuLi), with intermediate steric bulk, yields a mixture of both ortho-metalation and 1,2-addition products. rsc.org This behavior underscores that steric hindrance from the reagent can prevent it from accessing a sterically congested site, favoring an attack at a more accessible electrophilic center. rsc.org The trifluoromethyl group at C-2 in this compound is expected to exert a similar, if not more pronounced, steric influence on the reactivity of the heterocyclic ring.

| Organolithium Reagent | Steric Profile | Observed Reaction with 8-Fluoro-6-(methoxymethoxy)quinoline rsc.org |

|---|---|---|

| Methyllithium (MeLi) | Less Hindered | Selective ortho-metalation at C-7 |

| Butyllithium (BuLi) | Moderately Hindered | Mixture of ortho-metalation and 1,2-addition |

| tert-Butyllithium (t-BuLi) | Highly Hindered | Exclusive 1,2-addition to the C=N bond |

Regioselectivity and Stereoselectivity in Synthetic Reactions

The precise control over the position (regio-) and spatial orientation (stereo-) of newly formed bonds is a cornerstone of modern organic synthesis. In the context of this compound, both the inherent electronic properties of the quinoline core and the influence of its substituents guide the selectivity of its reactions.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. In the quinoline ring, the C-2 and C-4 positions are electronically deficient and thus susceptible to nucleophilic attack. However, functionalization can be selectively directed to other positions using appropriate reagents and strategies.

Directed ortho-Metalation (DoM): As previously discussed, the use of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can achieve highly regioselective metalation (deprotonation) at the C-7 position of 8-fluoro-6-(methoxymethoxy)quinoline, avoiding the competing nucleophilic addition. rsc.org This strategy allows for the subsequent introduction of an electrophile at a specific location.

Substitution on Haloquinolines: The inherent reactivity differences between positions on the quinoline ring can be exploited. For example, in 2,4-dichloroquinolines, regioselective alkoxydehalogenation can be achieved at the C-2 position, leaving the C-4 chlorine atom untouched. nih.gov Similarly, palladium-catalyzed amidation reactions on 2,4-dichloroazines show exceptional selectivity for the C-2 position, often exceeding a 99:1 ratio. nih.gov

Synthesis of the Quinoline Core: Regioselectivity is also crucial during the construction of the quinoline skeleton itself. The synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) from 2-bromoaniline (B46623) and ethyl trifluoroacetoacetate chemoselectively yields the 2-(trifluoromethyl) isomer rather than the 4-(trifluoromethyl) alternative, establishing the core regiochemistry of the molecule. nih.gov

| Reaction Type | Substrate Example | Reagent/Catalyst | Regioselective Outcome | Reference |

|---|---|---|---|---|

| Directed Metalation | 8-Fluoro-6-(methoxymethoxy)quinoline | LDA | Selective deprotonation at C-7 | rsc.org |

| Alkoxydehalogenation | 2,4-Dichloroquinoline | Sodium Alkoxide | Preferential substitution at C-2 | nih.gov |

| Amidation | 2,4-Dichloroazines | Palladium/dppf | >99:1 selectivity for C-2 | nih.gov |

| Ring Cyclization | 2-Bromoaniline + Ethyl trifluoroacetoacetate | Acid-catalyzed | Forms 2-(trifluoromethyl)quinoline, not 4-(trifluoromethyl) | nih.gov |

Stereoselectivity involves the preferential formation of one stereoisomer over another (e.g., enantiomers or diastereomers). The trifluoromethyl group can exert a significant influence on the stereochemical course of a reaction. While specific stereoselective reactions performed directly on this compound are not widely documented, studies on related structures illustrate the principles involved.

Asymmetric Synthesis: The synthesis of specific enantiomers of quinoline derivatives has been achieved through asymmetric catalysis. For example, a stereoselective Mannich-type reaction to produce 7-substituted-8-hydroxyquinolines uses the chiral alkaloid quinidine (B1679956) as an organocatalyst. google.com This process allows for the preparation of the desired R- or S-enantiomer by guiding the approach of the reactants. google.com

Precursor Stereocontrol: Stereoselectivity can be embedded during the synthesis of the quinoline ring. The reaction of α-CF₃-enamines with 2-nitrobenzaldehydes can produce α,β-diaryl-CF₃-enones with high stereoselectivity, which are then cyclized into 2-CF₃-3-arylquinolines. rsc.org

Kinetic Resolution: In cases where a racemic mixture of a chiral quinoline is formed, kinetic resolution can be used to separate the enantiomers. This has been demonstrated through the asymmetric transfer hydrogenation of axially chiral 8-substituted quinolines, where a chiral catalyst reacts faster with one enantiomer, allowing for the separation of both. researchgate.net

Influence of the CF₃ Group: The powerful electronic and steric nature of the trifluoromethyl group can directly influence the stereochemical outcome of reactions. In the hydrogenolysis of a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane, the CF₃ group was shown to have a "remarkable influence on the stereochemical outcome," leading to a highly stereospecific reaction compared to analogous substrates without the group. nih.gov

| Method | Substrate/Product Type | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | 7-Substituted-8-hydroxyquinolines | Use of a chiral organocatalyst (quinidine) | Formation of specific R or S enantiomers | google.com |

| Precursor Control | 2-CF₃-3-arylquinolines | Stereoselective formation of a key intermediate | High stereoselectivity in the final product | rsc.org |

| Kinetic Resolution | Axially chiral 8-substituted quinolines | Asymmetric transfer hydrogenation | Separation of enantiomers with high selectivity | researchgate.net |

| Substituent Effect | 2-(Trifluoromethyl)azetidines | Directing effect of the CF₃ group | High stereospecificity in ring-opening | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry would be used to confirm the molecular weight of 8-Fluoro-2-(trifluoromethyl)quinoline (C₁₀H₅F₄N), which is 215.15 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the MS/MS spectrum would offer further structural proof by showing the characteristic breakdown of the quinoline (B57606) ring and the loss of fluorine or trifluoromethyl fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would show absorption bands corresponding to the specific vibrational modes of the molecule's functional groups. Key expected peaks would include C-H stretching for the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline system, and strong C-F stretching bands for both the aryl-fluoride bond and the trifluoromethyl group.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as π–π stacking, in the solid state. This method has been successfully used to determine the structures of related fluorinated quinoline analogs. nih.gov

Until dedicated synthesis and characterization of this compound are published, a detailed and data-rich analysis as outlined above cannot be provided.

Confirmation of Substitution Patterns and Molecular Geometry

The unambiguous determination of the substitution pattern and the three-dimensional arrangement of atoms in this compound is accomplished through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework. In similar trifluoromethyl-substituted quinoline structures, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra provide definitive evidence for the placement of substituents. wiley-vch.deresearchgate.net For instance, the ¹⁹F NMR spectrum of a related compound, 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline, shows a characteristic signal for the trifluoromethyl group at approximately -62.1 ppm. wiley-vch.de In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group exhibits a quartet due to coupling with the fluorine atoms, a feature that is instrumental in confirming its presence and electronic environment. chemicalbook.com The specific chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum would confirm the 1,2,8-substitution pattern on the quinoline core.

Table 1: Representative Spectroscopic Data for Substituted Trifluoromethyl-Quinolines

| Compound | Technique | Key Observations | Reference |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | ¹⁹F NMR | Signal at -62.1 ppm corresponding to the -CF₃ group. | wiley-vch.de |

| 2,8-bis(trifluoromethyl)quinolin-4-ol | ¹³C NMR | Signal for C-3 at 101.0 ppm; quartets for trifluoromethyl carbons. | chemicalbook.com |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | ¹³C NMR | Signal for C-2 (coordinated to amino group) observed at 159.8 ppm. | researchgate.net |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | ¹H NMR | Aromatic protons observed in the range of δ 7.12-7.67 ppm. | wiley-vch.de |

Analysis of Intermolecular Packing and Crystal Architectures

The study of crystal structures through X-ray diffraction also reveals how molecules of this compound arrange themselves in the solid state. This intermolecular packing is governed by non-covalent interactions, which can influence the material's physical properties.

In the crystal structures of related quinoline derivatives, intermolecular interactions such as hydrogen bonds and π-π stacking play a significant role in defining the crystal architecture. For 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium salts, for example, charge-assisted hydroxy-O—H⋯O and ammonium-N—H⋯O hydrogen bonds are crucial in forming supramolecular chains. researchgate.net The introduction of fluorine and trifluoromethyl groups can lead to the formation of specific C—H···F and F···F interactions, further influencing the packing motif. The trifluoromethyl group, due to its ability to decrease molecule stacking, can significantly alter the crystal lattice. beilstein-journals.org Analysis of the crystal structure of a quinolino[7,8-h]quinoline derivative revealed the formation of strong intramolecular N–H···N hydrogen bonds, which dictated the molecular conformation and subsequent packing. researchgate.net

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Following synthesis, column chromatography is a standard method for purification. nih.gov This technique separates the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase, typically silica (B1680970) gel. The choice of eluent (mobile phase) is optimized to achieve effective separation.

The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques provide quantitative information about the purity of the sample by separating components, which are then detected to produce a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity. For related compounds, completion of synthetic reactions is often monitored by Thin-Layer Chromatography (TLC), a quick and effective qualitative chromatographic technique. chemicalbook.com

Table 2: Chromatographic Methods in the Context of Quinoline Synthesis

| Technique | Application | Purpose | Reference |

| Column Chromatography | Purification | Isolation of the target fluorinated quinoline analogs from the crude reaction mixture. | nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To track the progress of the synthesis of bis(trifluoromethyl)quinolin-4-ol. | chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | To determine the purity of synthesized compounds like 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol. | amadischem.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific DFT calculation results for 8-Fluoro-2-(trifluoromethyl)quinoline are available in the reviewed literature.

Geometry Optimization and Vibrational Frequency Analysis

Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and calculated vibrational frequencies for this compound have not been reported.

HOMO-LUMO Orbital Energy Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, are not documented.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential map, which would illustrate the electrophilic and nucleophilic sites of this compound, has not been published.

Local Reactivity Descriptors and Fukui Function Analysis

There is no available data from Fukui function analysis to describe the local reactivity and predict the reactive sites of this compound.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital analysis, which would detail hyperconjugative interactions and charge delocalization for this compound, is not present in the current body of scientific literature.

Multiwave-Function Analysis (RDG, ELF, LOL)

Multiwave-function analyses (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator) to characterize non-covalent interactions and bonding in this compound have not been performed or published.

Molecular Interactions and Supramolecular Assemblies

Noncovalent Interactions Involving Organic Fluorine

The presence of fluorine in organic molecules introduces the potential for a variety of noncovalent interactions that can play a crucial role in molecular recognition and self-assembly. In the case of 8-Fluoro-2-(trifluoromethyl)quinoline, both the lone fluorine atom and the trifluoromethyl group are key players in these interactions.

While direct studies on hydrogen bonding in solid-state this compound are not extensively documented, the analysis of structurally similar compounds provides significant insights. For instance, in the crystal structure of a related compound, 8-(2,2,2-trifluoroethoxy)quinolinium perchlorate (B79767)–8-(2,2,2-trifluoroethoxy)quinoline (1/1), a strong intermolecular N—H···N hydrogen bond is observed, connecting a protonated quinolinium cation to a neutral quinoline (B57606) molecule. nih.govnih.gov This highlights the capacity of the quinoline nitrogen to act as a hydrogen bond acceptor.

Furthermore, the same crystal structure exhibits C—H···O hydrogen bonds between the quinoline rings and the perchlorate anion, demonstrating the ability of the C-H bonds on the quinoline scaffold to act as weak hydrogen bond donors. nih.govnih.gov In another example, a mefloquine (B1676156) derivative, which also contains a bis(trifluoromethyl)quinoline core, shows the participation of hydroxyl and carbonyl groups in O—H⋯O hydrogen bonds with solvent molecules, leading to the formation of supramolecular chains. nih.gov These examples underscore the potential of this compound to engage in various hydrogen bonding interactions, particularly if co-crystallized with suitable hydrogen bond donors or acceptors. The nitrogen atom of the quinoline ring is a prime site for accepting hydrogen bonds, a common feature in nitrogen-containing heterocycles.

The strong electron-withdrawing nature of both the fluorine atom at the 8-position and the trifluoromethyl group at the 2-position significantly polarizes the this compound molecule. This polarization creates distinct regions of positive and negative electrostatic potential on the molecular surface, which are key determinants of its intermolecular interactions. The trifluoromethyl group, in particular, exerts a powerful inductive effect, withdrawing electron density from the quinoline ring. This effect enhances the acidity of the C-H protons on the ring, making them more effective hydrogen bond donors in C-H···N or C-H···O interactions.

Conversely, the electron-withdrawing substituents decrease the electron density on the quinoline nitrogen, potentially weakening its basicity and its ability to act as a hydrogen bond acceptor. These electronic perturbations also influence the molecule's ability to participate in other noncovalent interactions, such as π-stacking and halogen bonding, by modulating the distribution of electron density within the aromatic system.

π–π Stacking Interactions in Quinoline Systems

The planar aromatic structure of the quinoline ring system in this compound makes it highly susceptible to π–π stacking interactions. These interactions, driven by the attraction between the electron-rich π-clouds of adjacent aromatic rings, are a major force in the organization of quinoline derivatives in the solid state.

Supramolecular Chemistry Applications of Fluoroquinolines

The ability of fluoroquinolines to engage in a variety of noncovalent interactions makes them attractive building blocks, or "tectons," in the field of supramolecular chemistry. The rational design of molecular systems based on these interactions can lead to the creation of novel materials with tailored properties.

The structural features of this compound, including its rigid aromatic framework and the presence of hydrogen bond accepting and potential donating sites, suggest its potential for use in host-guest chemistry. Resorcinarenes, a class of macrocyclic host molecules, have been shown to form host-guest complexes with fluoroquinolone drugs like gatifloxacin (B573) through a combination of interactions, including charge transfer. nih.gov This demonstrates the capacity of the fluoroquinolone scaffold to be encapsulated within a larger host molecule.

The electron-deficient nature of the aromatic system in this compound, a result of the fluorine and trifluoromethyl substituents, could make it an excellent guest for electron-rich host molecules. The specific geometry and electronic properties of the molecule could lead to selective binding with hosts that have complementary shapes and electronic characteristics. This potential for selective recognition and binding is a cornerstone of supramolecular chemistry and opens up possibilities for applications in areas such as sensing, separation, and controlled release.

Crystal Engineering and Self-Assembly of this compound

A thorough review of the scientific literature reveals a notable absence of specific research focused on the crystal engineering and supramolecular self-assembly of this compound. While the broader field of quinoline derivatives has been a subject of extensive study in crystal engineering, leading to a variety of supramolecular architectures, data for this particular compound remains unpublished.

General studies on fluorinated and trifluoromethylated quinolines suggest that the interplay of various non-covalent interactions dictates their crystal packing and self-assembly behavior. These interactions typically include π–π stacking, C–H···F, C–H···N, and halogen bonding. The positions of the fluorine and trifluoromethyl substituents on the quinoline ring are critical in determining the directionality and strength of these interactions, and consequently, the final crystal lattice.

For instance, research on related styryl quinoline derivatives has highlighted how different substituents on the quinoline ring can lead to either planar or non-planar molecular geometries, which in turn directs the formation of diverse supramolecular structures like hydrogen-bonded helices and π–π stacked chains nih.gov. Similarly, studies on other fluorinated heterocyclic compounds have emphasized the role of C–H···F and F···F contacts in the crystal packing, although their significance can be secondary to stronger interactions like hydrogen bonds acs.orgfigshare.com.

In the absence of specific crystallographic data for this compound, a detailed analysis of its molecular interactions and supramolecular assemblies is not possible. The tables that would typically present crystallographic data, intermolecular contact distances, and bond angles cannot be generated. Further experimental work, including single-crystal X-ray diffraction studies, is required to elucidate the solid-state structure of this compound and to understand the specific roles of the 8-fluoro and 2-trifluoromethyl substituents in its crystal engineering and self-assembly.

Derivatization and Analog Development

Synthesis of Novel Quinoline (B57606) Derivatives with the 8-Fluoro-2-(trifluoromethyl) Core

The synthesis of novel derivatives retaining the 8-fluoro-2-(trifluoromethyl)quinoline core often begins with the construction of a foundational precursor, which is then elaborated upon. A common strategy involves the synthesis of a quinolin-4-ol or quinolin-4(1H)-one intermediate, which serves as a versatile handle for further functionalization.

One documented approach involves the reaction of 6-substituted-2-(trifluoromethyl)quinolin-4(1H)-ones with propargyl bromide or 4-bromobut-1-yne in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov This reaction introduces an alkyne functionality at the 4-position, creating a key intermediate for further derivatization through click chemistry. nih.gov

Another general strategy for creating quinoline derivatives involves the Vilsmeier-Haack reagent to produce 2-chloro-3-formylquinolines, which can then undergo further reactions. jneonatalsurg.com For instance, substituted hydrazides can react with these formylquinolines to generate new Schiff bases. jneonatalsurg.com While this specific example starts with methyl-substituted quinolines, the underlying principle of forming a reactive aldehyde group can be adapted to the this compound scaffold.

A different synthetic route focuses on building the quinoline ring system from acyclic precursors. For example, a one-step synthesis of a quinoline ring can be achieved by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. nih.gov This method yields an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This intermediate can then be esterified at the 4-hydroxyl group using various substituted benzoic acids in the presence of a coupling agent like EDC•HCl and a catalyst such as DMAP. nih.gov

The table below summarizes a selection of synthesized derivatives starting from an 8-fluoro-2,3-dimethylquinolin-4-ol intermediate, showcasing the variety of functional groups that can be introduced.

| Derivative | Substituent at 4-position (from substituted benzoic acid) | Reference |

| 2b | 4-(tert-butyl)benzoate | nih.gov |

| 2e | Not specified | nih.gov |

| 2f | Not specified | nih.gov |

| 2g | Not specified | nih.gov |

| 2k | Not specified | nih.gov |

| 2n | Not specified | nih.gov |

This table is based on research that synthesized a series of fluorinated quinoline analogs and tested their antifungal activity. nih.gov

Introduction of Diverse Functional Groups onto the Quinoline Scaffold

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be made at various positions on the quinoline ring, with the 4-position being a frequent site of derivatization due to the reactivity of the 4-hydroxy or 4-oxo group.

A powerful method for introducing a wide array of functional groups is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov As mentioned previously, the synthesis of alkyne-functionalized 8-fluoro-2-(trifluoromethyl)quinolines provides the necessary precursor for this reaction. nih.gov These alkynes can then be reacted with a variety of organic azides to form stable 1,2,3-triazole rings, effectively linking the quinoline core to another molecular fragment. nih.gov This approach has been successfully used to synthesize a series of quinoline-triazole conjugates. nih.gov

Esterification and etherification are also common methods for functionalizing a hydroxyl group at the 4-position. As detailed in the previous section, the reaction of 8-fluoro-2,3-dimethylquinolin-4-ol with various substituted benzoic acids leads to the formation of a library of ester derivatives. nih.gov Similarly, O-alkylation of a hydroxyl group can be achieved using various alkyl and benzyl (B1604629) halides in the presence of a base like potassium carbonate. nih.gov

The introduction of substituents directly onto the quinoline ring system is another important strategy. For example, the introduction of a chloro atom at the C-6 position has been shown to be a viable modification. nih.gov Furthermore, Suzuki cross-coupling reactions or nucleophilic aromatic substitution (SNAr) processes can be employed to introduce a diverse range of substituents onto the quinoline scaffold. researchgate.net

The following table provides examples of functional groups that have been introduced onto the quinoline scaffold in various research studies.

| Functional Group/Moiety | Method of Introduction | Position on Quinoline Ring | Reference |

| 1,2,3-Triazole conjugates | Click Chemistry (CuAAC) | 4-position (via alkyne linker) | nih.gov |

| Substituted benzoates | Esterification | 4-position | nih.gov |

| Alkyl and benzyl ethers | O-alkylation | 8-position | nih.gov |

| Chloro atom | Not specified | 6-position | nih.gov |

| Various substituents | Suzuki cross-coupling, SNAr | Not specified | researchgate.net |

Design Principles for New Analogues

The design of new analogs based on the this compound scaffold is guided by principles aimed at optimizing the molecule's properties for a specific application. These principles encompass strategies for modifying the core scaffold and for linking it to other molecules.

Scaffold modification strategies focus on altering the core quinoline structure to fine-tune its characteristics. A key consideration is the introduction of fluorine atoms or trifluoromethyl groups, which can significantly alter a molecule's lipophilicity, water solubility, and metabolic stability. nih.govnih.gov The trifluoromethyl group, in particular, is known to enhance lipophilicity and can improve membrane permeability. nih.gov

Another strategy involves the concept of "scaffold hopping," where the core structure is altered while maintaining key pharmacophoric features. While not directly applied to the this compound in the provided sources, the principle of exploring different heterocyclic cores is a common practice in medicinal chemistry.

Furthermore, the strategic placement of substituents on the quinoline ring is crucial. For instance, modifications at the C-6 position have been explored, with the introduction of a chloro atom leading to different activity profiles compared to fluoro or methoxy (B1213986) groups. nih.gov

Linkers can be broadly classified as cleavable or non-cleavable. symeres.com Cleavable linkers are designed to be stable under certain conditions (e.g., in the bloodstream) but to break under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), releasing the quinoline-containing molecule. symeres.com Non-cleavable linkers create a stable covalent bond between the two conjugated molecules. symeres.com

The choice of linker chemistry depends on the intended application. For example, in the development of antibody-drug conjugates (ADCs), linkers must be stable in circulation but allow for the efficient release of the cytotoxic payload at the target site. symeres.com

A widely used method for conjugation is "click chemistry," particularly the CuAAC reaction mentioned earlier. nih.govsymeres.com This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes. symeres.com The synthesis of quinoline derivatives bearing alkyne or azide (B81097) functional groups is a prerequisite for employing this powerful conjugation strategy. nih.gov

The table below outlines key aspects of linker chemistry relevant to the conjugation of quinoline derivatives.

| Linker Aspect | Description | Relevance to Quinoline Derivatives | Reference |

| Cleavable Linkers | Designed to break under specific physiological conditions (e.g., pH, enzymes). | Could be used to release a quinoline-based drug at a target site. | symeres.com |

| Non-cleavable Linkers | Form a stable, covalent bond between the conjugated molecules. | Useful for creating stable probes or materials where the quinoline moiety remains attached. | symeres.com |

| Click Chemistry (CuAAC) | A highly efficient and bioorthogonal conjugation method. | Enables the straightforward linking of alkyne- or azide-functionalized quinolines to other molecules. | nih.govsymeres.com |

Research Applications and Emerging Potentials

Chemical Building Blocks for Complex Organic Molecules

The structural framework of 8-Fluoro-2-(trifluoromethyl)quinoline serves as a valuable starting point for the synthesis of more intricate organic molecules. The quinoline (B57606) core, a privileged scaffold in medicinal chemistry, combined with the modulating effects of the fluorine and trifluoromethyl substituents, provides a versatile platform for creating novel compounds. It can act as a key intermediate in the elaboration of complex molecular architectures. chemimpex.com The development of synthetic methods using trifluoromethyl-containing reagents is crucial for accessing these types of molecules. researchgate.net

This compound is utilized as a precursor for the generation of advanced heterocyclic systems. The quinoline ring system itself can undergo various chemical transformations, while the fluorine atom can be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functional groups. The trifluoromethyl group enhances the metabolic stability and lipophilicity of resulting molecules, properties that are highly desirable in drug discovery and materials science. rsc.org Synthetic strategies often focus on condensing anilines with reagents containing a three-carbon fragment to construct the quinoline core, a method that can be adapted for fluorinated derivatives. researchgate.net The creation of trifluoromethylated N-fused heterocycles, for instance, represents a significant area of research for pharmaceutical applications. acs.org

Probes for Biological Systems and Assays

The unique properties of this compound make it and its derivatives suitable for use as molecular probes to investigate biological processes. The quinoline moiety is found in many bioactive compounds, and the attached fluorine atoms can enhance biological activity and provide other unique characteristics. researchgate.net Novel quinoline-based fluorescent probes are being developed for monitoring biologically significant molecules in living systems. researchgate.net

Quinolines are recognized as core structures in the design of various enzyme inhibitors. researchgate.net The incorporation of a trifluoromethyl group can significantly improve a molecule's resistance to enzymatic degradation, enhancing its potential as a stable inhibitor. beilstein-journals.org Fluorinated quinoline derivatives have been investigated as potent inhibitors for proteins involved in viral assembly and for various kinases. osti.govnih.gov For example, computational studies have explored the binding of fluorine-based quinolines to proteins crucial for SARS-CoV-2, while other studies have identified quinazoline derivatives as potent kinase inhibitors. osti.govnih.gov The introduction of another quinolinyl fragment to a modulator molecule has been shown to have a significant impact on pyruvate levels in cancer cells, indicating a role in inhibiting enzymes like pyruvate kinase M2 (PKM2). nih.govmdpi.com

Table 1: Enzyme Inhibition by Selected Quinoline Derivatives

| Compound Class | Target Enzyme(s) | Inhibition Range/Potency | Reference |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase I, II, IV | Low to high nanomolar range (e.g., Kᵢ = 33.0 nM for hCA II) | researchgate.net |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A kinase | High inhibitory activity at 10 µM | nih.gov |

| 8-quinolinesulfonamide derivatives | Pyruvate Kinase M2 (PKM2) | Potent modulation identified in silico and confirmed in vitro | nih.govmdpi.com |

The structural features of this compound are relevant for its potential application in receptor binding assays. The quinoline scaffold can be tailored to interact with specific biological targets. Computational studies have shown that fluorine-based quinolines can bind effectively to the electronegative pockets of protein complexes, such as the Spike-ACE2 receptor complex of SARS-CoV-2. osti.gov Furthermore, structurally related compounds like 8-Fluoro-5-(trifluoromethyl)quinoline have been used in the preparation of heteroaryl compounds that act as inhibitors for the CXCR4 receptor, which is implicated in various diseases. chemicalbook.com

Materials Science and Photonics

In the realm of materials science, quinoline derivatives are prized for their luminescent properties, making them attractive for various photonic applications. nih.gov The quinoline scaffold is associated with high quantum yields and excellent mechanical properties. nih.gov The introduction of a trifluoromethyl group can further enhance these characteristics.

The quinoline core is a foundational structure for materials used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The trifluoromethyl substituent is particularly beneficial in this context; as an electron-withdrawing group, it can enhance electron transport capabilities and reduce intermolecular stacking. beilstein-journals.org These effects are advantageous for developing advanced phosphorescent materials used in OLEDs. beilstein-journals.org Research into bis- and tris-alkynylated 2-trifluoromethylquinolines has demonstrated that these compounds exhibit intense fluorescence, and their optical properties can be tuned by altering the substitution pattern, highlighting their potential as electroluminescent materials. nih.gov Trifluoromethyl-substituted pyrazoloquinolines have also been synthesized and characterized for their potential in electroluminescent applications, showing promise as emitters in OLED devices. mdpi.com

Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

Quinoline derivatives are recognized as promising materials for applications in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs) nih.gov. These compounds can be integral components of organic sensitizers (dyes), which are responsible for light absorption and subsequent electron injection into a semiconductor material like titanium dioxide (TiO₂) nih.govmdpi.com. The efficiency of a DSSC is heavily dependent on the properties of the dye, including its absorption spectrum, energy levels (HOMO/LUMO), and stability nih.gov.

While direct studies on this compound for photovoltaic applications are not extensively documented, the structural components of the molecule suggest potential utility. The quinoline core itself can act as a π-spacer in D-π-A (Donor-π bridge-Acceptor) organic dyes, facilitating charge separation and transport researchgate.net. The introduction of a strong electron-withdrawing trifluoromethyl group can influence the molecule's electronic properties, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This modification can be advantageous for optimizing the electron injection process from the excited dye into the semiconductor's conduction band mdpi.com. Furthermore, fluorination can enhance the thermal and chemical stability of the dye, a crucial factor for the long-term performance of solar cells researchgate.net. Theoretical investigations using Density Functional Theory (DFT) on various quinoline-based dyes have shown that careful tuning of substituent groups is a key strategy for designing efficient photosensitizers nih.gov.

Fluorescent Bioimaging and Dye Development

The rigid, aromatic structure of the quinoline ring system endows many of its derivatives with intrinsic fluorescence properties, making them valuable scaffolds for the development of fluorescent probes for bioimaging crimsonpublishers.comcrimsonpublishers.com. These probes are powerful tools for visualizing and detecting specific analytes, ions, or microenvironments within biological systems with high sensitivity and specificity crimsonpublishers.comresearchgate.net.

Quinoline-based fluorophores are widely used for detecting metal ions and for imaging cells and tissues, owing to their potential for good water solubility and biocompatibility nih.gov. The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by chemical modification of the quinoline core researchgate.net. The incorporation of fluorine and trifluoromethyl groups into organic dyes is a known strategy to modulate these properties. For instance, the trifluoromethyl group can sometimes enhance fluorescence quantum yields and improve photostability. Although specific research on this compound as a bioimaging probe is limited, its structure is consistent with scaffolds used in the design of novel fluorescent sensors nih.govresearchgate.net. The development of quinoline-based probes is a highly active area of research, with applications in detecting diseases and understanding complex biological processes at the molecular level crimsonpublishers.comcrimsonpublishers.com.

Agrochemical Research Applications of Fluorinated Quinolines

The incorporation of fluorine into active molecules is a well-established strategy in the agrochemical industry to enhance biological efficacy nih.gov. Fluorine and fluorine-containing groups like trifluoromethyl can significantly increase a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors nbinno.com. These modifications can lead to more potent and persistent herbicides, fungicides, and insecticides nih.gov.

Quinoline derivatives themselves have been investigated for a range of agrochemical applications, including antifungal, herbicidal, and insecticidal activities nih.gov. Research into fluorinated quinolines has yielded promising results, particularly in the development of novel fungicides. For example, a study focused on synthesizing a series of new 8-fluoro-quinoline analogs based on the lead compound Tebufloquin demonstrated significant antifungal activity against various plant pathogens nih.gov.

Another research effort identified 2,8-bis(trifluoromethyl)-4-quinolinol as a potent lead structure for developing fungicides. Derivatives of this compound showed excellent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea, in some cases surpassing commercial fungicides acs.org. The preliminary mechanism of action for one of the top-performing analogs, Ac12, was found to involve the disruption of cell membrane morphology and permeability acs.org.

These findings underscore the potential of the this compound scaffold in agrochemical research. The combination of the 8-fluoro substitution, which has been shown to be compatible with potent antifungal activity, and the 2-trifluoromethyl group, a motif present in a highly active lead compound, suggests that this compound could serve as a valuable building block or a candidate molecule for new crop protection agents.

To illustrate the potential of this chemical class, the following tables present research findings on the fungicidal activity of compounds structurally related to this compound.

Table 1: Antifungal Activity of 2,8-bis(trifluoromethyl)-4-quinolinol Derivatives

This interactive table shows the half-maximal effective concentration (EC₅₀) in µg/mL for selected compounds against two plant pathogens. Lower values indicate higher potency.

| Compound | S. sclerotiorum (EC₅₀ µg/mL) | B. cinerea (EC₅₀ µg/mL) |

| Lead Compound 3 | 1.72 | 1.89 |

| Ac12 | 0.52 | 0.50 |

| 8-Hydroxyquinoline (B1678124) | 2.12 | 5.28 |

| Azoxystrobin | >30 | >30 |

| Lead Compound 3 is 2,8-bis(trifluoromethyl)-4-quinolinol. Data sourced from acs.org. |

Table 2: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs

This interactive table displays the percentage of inhibition at a concentration of 50 µg/mL for selected compounds against two common fungal pathogens.

| Compound | S. sclerotiorum (% Inhibition) | R. solani (% Inhibition) |

| 2b | 85.2 | 45.6 |

| 2e | 81.5 | 48.3 |

| 2f | 83.1 | 55.4 |

| 2g | 77.2 | 80.8 |

| 2k | 82.6 | 51.2 |

| 2n | 80.4 | 53.7 |

| Data sourced from nih.gov. |

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Molecular Properties and Biological Interactions

The substitution of a hydrogen atom with fluorine at the 8-position of the quinoline (B57606) ring introduces significant changes to the molecule's properties, affecting its biological activity. researchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for nuanced modulation of a molecule's pharmacological profile. researchgate.netnih.gov